N-tert-butylpiperazine-1-carboxamide CAS 253175-42-7 properties
N-tert-butylpiperazine-1-carboxamide CAS 253175-42-7 properties
An In-Depth Technical Guide to N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine)
DISCLAIMER: The initial request specified CAS number 253175-42-7 for N-tert-butylpiperazine-1-carboxamide. However, extensive database searches indicate that the properties and applications commonly associated with this chemical name correspond to CAS number 57260-71-6 , which is identified as tert-butyl piperazine-1-carboxylate or N-Boc-piperazine. This guide will focus on the latter, a critical intermediate in the pharmaceutical and chemical industries.[1]
Introduction: The Versatile Building Block
N-Boc-piperazine is a mono-protected piperazine derivative of significant interest to researchers and drug development professionals.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. This feature makes it a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[2] The Boc group offers stability across various reaction conditions and can be easily removed under mild acidic conditions, further enhancing its utility in multi-step syntheses.[2]
This technical guide provides a comprehensive overview of N-Boc-piperazine, including its physicochemical properties, synthesis methodologies, key applications, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Boc-piperazine is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 57260-71-6 | [3][4][5] |
| Molecular Formula | C9H18N2O2 | [3][4][6] |
| Molecular Weight | 186.25 g/mol | [3][5][6] |
| IUPAC Name | tert-butyl piperazine-1-carboxylate | [3][5] |
| Synonyms | 1-Boc-piperazine, N-Boc-piperazine, 1-(tert-Butoxycarbonyl)piperazine | [4][5][7] |
| Appearance | Solid | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in Methanol | [8] |
Synthesis of N-Boc-piperazine: A Comparative Analysis
Several synthetic routes to N-Boc-piperazine have been developed, with the choice of method often depending on factors such as cost, scalability, yield, and purity requirements.
Direct Boc Protection of Piperazine
This is a traditional and straightforward method.[2]
-
Reaction: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like methanol or acetic acid.[2]
-
Selectivity: To favor mono-protection and prevent the formation of the di-protected by-product, an acid such as acetic acid can be added to form the piperazine salt, thereby deactivating one of the nitrogen atoms.[2][7]
-
Challenges: Without the salt formation, the reaction can yield a mixture of mono- and di-protected piperazine, necessitating extensive purification and potentially lowering the yield of the desired product.[7]
Synthesis from Diethanolamine
An innovative and more recent approach utilizes diethanolamine as the starting material.[7][9] This multi-step synthesis is often favored for industrial-scale production due to its high yield and purity.[9]
The overall workflow can be summarized as follows:
Caption: Synthesis of N-Boc-piperazine from Diethanolamine.
This method involves three main steps: chlorination of diethanolamine, protection with a Boc group, and finally, cyclization with ammonia to form the piperazine ring.[7][9] This approach has been reported to achieve yields of over 93.5%.[7]
Applications in Drug Discovery and Development
N-Boc-piperazine is a cornerstone intermediate in the synthesis of a diverse range of pharmaceutical compounds.[2]
-
Buchwald-Hartwig Amination: It readily participates in Buchwald-Hartwig amination reactions with various aryl halides to form N-arylpiperazine derivatives, a common structural motif in drug candidates.[2]
-
Synthesis of Biologically Active Molecules: It has been utilized in the synthesis of:
-
Peptide and Polymer Chemistry: While less common, it finds applications in the synthesis of peptidomimetics and advanced polymers like α,β-poly(2-oxazoline) lipopolymers.[2]
-
Tracer and Internal Standard: A deuterated version, tert-Butyl piperazine-1-carboxylate-d8, is used as a tracer and an internal standard for quantitative analysis in drug development studies.[10]
Experimental Protocol: Synthesis of N-Boc-piperazine from Diethanolamine
This protocol is based on a method suitable for larger-scale synthesis.[2][9]
Step 1: Chlorination of Diethanolamine
-
React diethanolamine with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine.[9]
Step 2: Boc Protection
-
React the resulting bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O).[9]
-
The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 0.95-1.05:1.[9]
-
The reaction can be carried out in the presence of an inorganic base like sodium carbonate.[9]
Step 3: Cyclization to N-Boc-piperazine
-
To the tert-butyl bis(2-chloroethyl)carbamate from the previous step, slowly add ammonia water.[2]
-
The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[2][9]
-
Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[2]
-
Cool the reaction mixture to below 25°C.[2]
-
Perform a liquid-liquid extraction using ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure at a temperature below 60°C to obtain N-Boc-piperazine.[2]
Caption: Experimental workflow for the synthesis of N-Boc-piperazine.
Safety and Handling
N-Boc-piperazine is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[11][12][13] If skin irritation occurs, get medical advice/attention.[8][13]
-
If in eyes: Rinse cautiously with water for several minutes.[11][12][13] Remove contact lenses if present and easy to do.[11][12][13] Continue rinsing.[11][12][13] If eye irritation persists, get medical advice/attention.[8][12][13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[11][12][13]
Regulatory Considerations: Nitrosamine Risk
While N-Boc-piperazine itself is not a nitrosamine, as a piperazine derivative, it is subject to scrutiny under global nitrosamine risk assessments by regulatory bodies like the USFDA and EMA.[6] There is a potential for the formation of nitrosated piperazine species in the presence of nitrite under acidic conditions.[6] Therefore, manufacturers using piperazine-based starting materials must conduct thorough risk evaluations and may need to develop sensitive analytical methods to detect any potential nitrosamine impurities.[6]
Conclusion
N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is an indispensable tool in modern organic synthesis and drug discovery. Its unique structural properties allow for the controlled and selective introduction of the piperazine moiety into complex molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the development of new chemical entities.
References
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
PharmaCompass. N-Boc-Piperazine. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
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